molecular formula C9H19NO5S B15158247 N-(3-Sulfopropyl)-L-isoleucine CAS No. 819863-71-3

N-(3-Sulfopropyl)-L-isoleucine

Cat. No.: B15158247
CAS No.: 819863-71-3
M. Wt: 253.32 g/mol
InChI Key: KMBWOVXKKMSFQR-YUMQZZPRSA-N
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Description

N-(3-Sulfopropyl)-L-isoleucine: is a sulfonated amino acid derivative It is characterized by the presence of a sulfonic acid group attached to the propyl chain, which is further connected to the L-isoleucine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-isoleucine typically involves the reaction of L-isoleucine with 1,3-propane sultone. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure efficient sulfonation. The process involves the nucleophilic attack of the amino group of L-isoleucine on the sultone ring, leading to the formation of the sulfonated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-Sulfopropyl)-L-isoleucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonate esters, sulfides, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(3-Sulfopropyl)-L-isoleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Sulfopropyl)-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group plays a crucial role in these interactions, facilitating binding and modulating the activity of the target molecules. The compound can influence various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

  • N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine
  • 10-(3-Sulfopropyl)acridinium betaine
  • N-(3-Sulfopropyl)chitosan salt

Comparison: N-(3-Sulfopropyl)-L-isoleucine is unique due to its specific structure, which combines the properties of L-isoleucine with the sulfonic acid group. This combination imparts distinct chemical and biological properties, making it suitable for specialized applications.

Properties

CAS No.

819863-71-3

Molecular Formula

C9H19NO5S

Molecular Weight

253.32 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(3-sulfopropylamino)pentanoic acid

InChI

InChI=1S/C9H19NO5S/c1-3-7(2)8(9(11)12)10-5-4-6-16(13,14)15/h7-8,10H,3-6H2,1-2H3,(H,11,12)(H,13,14,15)/t7-,8-/m0/s1

InChI Key

KMBWOVXKKMSFQR-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NCCCS(=O)(=O)O

Canonical SMILES

CCC(C)C(C(=O)O)NCCCS(=O)(=O)O

Origin of Product

United States

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